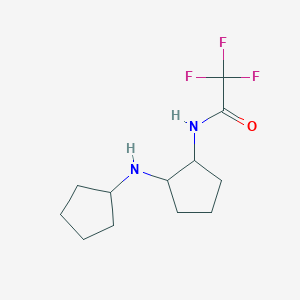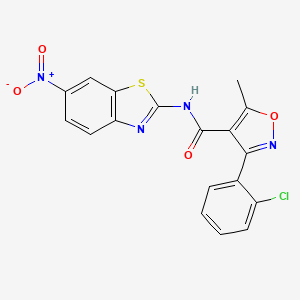![molecular formula C22H22N2O2S2 B14870828 2,5-Bis(4-isopropoxyphenyl)thiazolo[5,4-d]thiazole](/img/structure/B14870828.png)
2,5-Bis(4-isopropoxyphenyl)thiazolo[5,4-d]thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Bis(4-isopropoxyphenyl)thiazolo[5,4-d]thiazole is a compound that belongs to the thiazolo[5,4-d]thiazole family. This compound is known for its unique structural properties, which include a rigid planar structure and high oxidative stability. These characteristics make it an attractive candidate for various applications in organic electronics and materials science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(4-isopropoxyphenyl)thiazolo[5,4-d]thiazole typically involves a multi-step process. One common method starts with the chlorination of ethyl isothiocyanatoacetate, followed by dehydrohalogenation to form the diethyl 2,5-dicarboxylate intermediate. This intermediate is then subjected to saponification and decarboxylation to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
化学反応の分析
Types of Reactions
2,5-Bis(4-isopropoxyphenyl)thiazolo[5,4-d]thiazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by strong oxidizing agents.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
科学的研究の応用
2,5-Bis(4-isopropoxyphenyl)thiazolo[5,4-d]thiazole has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2,5-Bis(4-isopropoxyphenyl)thiazolo[5,4-d]thiazole involves its interaction with molecular targets through π-π stacking and other non-covalent interactions. These interactions facilitate electron transfer and charge separation, making it an effective component in photocatalytic and electronic applications .
類似化合物との比較
Similar Compounds
2,5-Bis(4-pyridyl)thiazolo[5,4-d]thiazole: Known for its luminescent properties and used in metal-organic frameworks.
Thiazolo[5,4-d]thiazole-based compounds with spirobifluorene moiety: These compounds exhibit excellent electronic structures and are used in optoelectronic materials.
Uniqueness
2,5-Bis(4-isopropoxyphenyl)thiazolo[5,4-d]thiazole stands out due to its isopropoxyphenyl groups, which enhance its solubility and processability compared to other thiazolo[5,4-d]thiazole derivatives. This makes it particularly suitable for applications requiring solution processing and film formation .
特性
分子式 |
C22H22N2O2S2 |
|---|---|
分子量 |
410.6 g/mol |
IUPAC名 |
2,5-bis(4-propan-2-yloxyphenyl)-[1,3]thiazolo[5,4-d][1,3]thiazole |
InChI |
InChI=1S/C22H22N2O2S2/c1-13(2)25-17-9-5-15(6-10-17)19-23-21-22(27-19)24-20(28-21)16-7-11-18(12-8-16)26-14(3)4/h5-14H,1-4H3 |
InChIキー |
GDTUBEMUAQCIBW-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=CC=C(C=C1)C2=NC3=C(S2)N=C(S3)C4=CC=C(C=C4)OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N6-ethyl-N4-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B14870745.png)
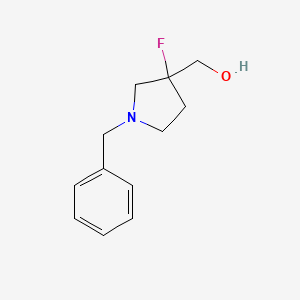

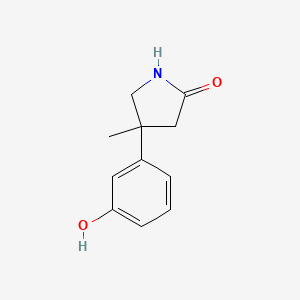

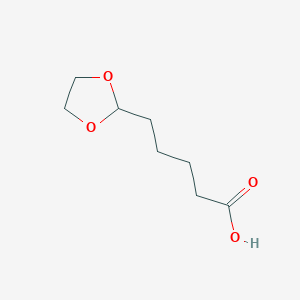


![2-[(6-bromonaphthalen-2-yl)oxy]-N'-[(1E)-2-methylpropylidene]acetohydrazide](/img/structure/B14870782.png)
![1-(3-(dimethylamino)propyl)-5-(4-fluorophenyl)-3-hydroxy-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-1H-pyrrol-2(5H)-one](/img/structure/B14870790.png)
